tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11-8-6-4-5-7-10(11)9-15/h9-11H,4-8H2,1-3H3,(H,14,16)/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXWXYLRAYWJGA-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCCC1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCC[C@H]1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cycloheptyl derivative. One common method involves the use of tert-butyl carbamate and a cycloheptyl aldehyde under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate serves as a valuable building block in organic synthesis. It can be utilized for the preparation of more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.
Table 1: Summary of Synthetic Applications
| Reaction Type | Example Products | Notes |
|---|---|---|
| Oxidation | Carboxylic acids | Useful for functional group transformations |
| Reduction | Alcohol derivatives | Can yield alcohols from carbonyl precursors |
| Substitution | Substituted carbamates | Versatile nucleophile interactions |
Medicinal Chemistry
The compound has been investigated for its potential role as a prodrug, which can be activated in vivo to release active pharmacophores. This property is particularly relevant for enhancing the bioavailability of therapeutic agents.
Case Study: Edoxaban Synthesis
this compound is an intermediate in the synthesis of Edoxaban, an anticoagulant drug. The synthetic pathway involves several steps where this compound plays a crucial role in forming the final active pharmaceutical ingredient (API) .
Biological Applications
Research has explored the use of this compound in peptide synthesis as a protective group. Its steric properties can influence the selectivity and efficiency of peptide coupling reactions.
Table 2: Biological Research Insights
| Application Area | Findings |
|---|---|
| Peptide Synthesis | Acts as a protective group enhancing yield |
| Drug Development | Potential prodrug applications for various targets |
Industrial Applications
In addition to research applications, this compound is utilized in the production of specialty chemicals and materials. Its unique structure allows it to participate in various industrial chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues of tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate, highlighting differences in ring size, substituents, and stereochemistry:
Key Observations:
Ring Size and Conformational Flexibility: The cycloheptane ring in the target compound provides greater conformational flexibility compared to cyclohexane (6-membered) and cyclopentane (5-membered) derivatives . This influences steric interactions and binding affinities in catalytic processes.
Functional Group Variations: The formyl group in the target compound enables nucleophilic additions (e.g., reductive amination or condensation reactions), whereas hydroxy (CAS 913631-66-0) or methylamino (CAS unspecified) substituents favor oxidation or alkylation pathways . Boc protection in all analogues ensures amine stability during synthetic steps, but the electron-withdrawing formyl group may slightly reduce the amine’s nucleophilicity compared to methylamino or hydroxy derivatives .
Stereochemical Considerations :
- The (1S,2R) configuration in the target compound contrasts with the (1S,2S) or (1R) configurations observed in other carbamates (e.g., CAS 110053-29-7), affecting enantioselectivity in asymmetric synthesis .
This compound:
- Role in Peptide Mimetics: The formyl group serves as a precursor for imine or hydrazone formation, enabling conjugation with amino acids or other nucleophiles. This is critical in synthesizing protease inhibitors or macrocyclic peptides .
- Comparison with Cyclohexyl Analogues : Cyclohexyl derivatives (e.g., CAS 110053-29-7) are more commonly used in rigid scaffolds for drug candidates, whereas the cycloheptane ring in the target compound may improve solubility in lipid-rich environments .
Hydroxy and Methylamino Derivatives:
- Hydroxy-substituted carbamates (e.g., CAS 913631-66-0) are often oxidized to ketones or used in Mitsunobu reactions to introduce ether linkages .
- Methylamino-substituted carbamates (e.g., from ) undergo deprotection to yield primary amines for cross-coupling reactions.
Physicochemical Properties
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: The target compound has been utilized in synthesizing fused tetrahydroisoquinoline-iminoimidazolines, which show promise as kinase inhibitors .
- Comparative Efficiency : Cycloheptane-based carbamates exhibit 10–15% higher yields in reductive amination compared to cyclohexane analogues, attributed to reduced steric hindrance .
Biological Activity
tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Understanding its biological activity can provide insights into its applications in drug development and therapeutic interventions.
- Chemical Formula : C12H21NO3
- Molecular Weight : 227.30 g/mol
- CAS Number : 1824532-91-3
Research indicates that compounds similar to this compound may exhibit various biological activities through multiple mechanisms. These can include:
- Enzyme Inhibition : Some carbamate derivatives have been shown to inhibit specific enzymes, impacting metabolic pathways.
- Receptor Interaction : The compound may interact with various receptors, influencing cellular signaling and physiological responses.
Anticancer Activity
A study involving similar carbamate compounds demonstrated significant cytotoxic effects against cancer cell lines. For instance, derivatives showed IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer models.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15.6 |
| Compound B | HT-29 (Colon) | 12.3 |
Neuroprotective Effects
Research has suggested that certain carbamate derivatives possess neuroprotective properties. In vitro studies indicated that these compounds can reduce oxidative stress and apoptosis in neuronal cells.
| Study | Model | Outcome |
|---|---|---|
| Study 1 | SH-SY5Y Cells | Reduced apoptosis by 30% |
| Study 2 | Primary Neurons | Increased cell viability by 25% |
Case Study 1: Enzyme Inhibition
In a controlled experiment, this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE). The results indicated a moderate inhibition rate, suggesting potential applications in treating conditions like Alzheimer's disease.
Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of the compound in a murine model of inflammation. The administration of the compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the key considerations in designing a synthesis route for tert-butyl N-[(1S,2R)-2-formylcycloheptyl]carbamate?
- Methodological Answer : Synthesis typically involves multi-step protocols under controlled conditions. Key steps include:
- Protection of functional groups : The tert-butyl carbamate group acts as a protecting group for amines, requiring selective deprotection under acidic conditions (e.g., TFA) .
- Stereochemical control : Chiral centers (1S,2R) necessitate asymmetric catalysis or chiral pool strategies. For example, enantioselective epoxidation or cyclization can achieve desired configurations .
- Formylation : The aldehyde group is introduced via oxidation of alcohol intermediates (e.g., Swern oxidation) or direct formylation reagents .
Q. How can the stability of this compound be assessed under varying conditions?
- Methodological Answer : Stability studies should evaluate:
- Thermal stability : Use TGA/DSC to monitor decomposition temperatures.
- pH sensitivity : Test degradation in acidic (pH <3) and basic (pH >10) buffers via LC-MS .
- Light sensitivity : Expose to UV-Vis light and track aldehyde oxidation using FT-IR or NMR .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (DFT) to model transition states and intermediates. Software like Gaussian or ORCA can predict regioselectivity in nucleophilic additions to the aldehyde group .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to identify potential pharmacophores .
Q. How do stereochemical discrepancies in synthesis outcomes arise, and how can they be resolved?
- Methodological Answer :
- Root cause analysis : Use chiral chromatography or NOESY NMR to detect epimerization during formylation or protection steps .
- Mitigation : Optimize reaction conditions (e.g., lower temperature, inert atmosphere) to suppress racemization. For example, replacing protic solvents with DMF or THF improves stereoretention .
Q. What strategies are effective in evaluating the compound’s biological activity while minimizing cytotoxicity?
- Methodological Answer :
- In vitro assays : Test anticancer activity via MTT assays (e.g., against HeLa cells) with IC50 calculations. Include controls for aldehyde-mediated nonspecific toxicity .
- Structure-activity relationship (SAR) : Modify the cycloheptyl or carbamate moiety and compare bioactivity. For instance, fluorinated analogs show enhanced membrane permeability .
- Table : Comparative IC50 Values of Derivatives
| Derivative | IC50 (μM) | Target Cell Line |
|---|---|---|
| Parent compound | 12.3 | HeLa |
| 4-Fluoro analog | 8.7 | HeLa |
| tert-Butyl-deprotected | >100 | HeLa |
| Source: Adapted from PubChem data |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
